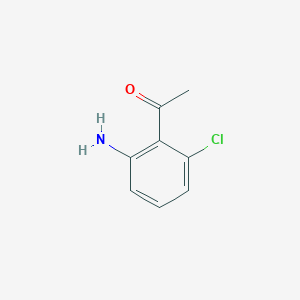

1-(2-Amino-6-chlorophenyl)ethanone

Description

Contextualizing the Aromatic Acetophenone (B1666503) Scaffold in Contemporary Organic Chemistry Research

The aromatic acetophenone scaffold, characterized by a phenyl ring attached to a methyl ketone group, is a fundamental and versatile structure in organic chemistry. nih.govnih.govnih.gov Acetophenone itself is the simplest aromatic ketone and serves as a precursor in the industrial synthesis of various resins and fragrances. nih.govrsc.org Its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous pharmacologically active agents. nih.govnih.gov The reactivity of the ketone group, coupled with the stability and substitution possibilities of the aromatic ring, makes the acetophenone framework a privileged starting point for a wide array of chemical transformations. nih.govrsc.org

Compounds bearing the acetophenone structure have been investigated for a range of biological activities, including antimitotic, antitumor, and antiproliferative effects. nih.gov The synthetic versatility of this scaffold allows for the introduction of various functional groups onto the aromatic ring, which can modulate the electronic properties and steric environment of the molecule, thereby fine-tuning its reactivity and biological profile. The presence of substituents like amino and halogen groups, as seen in 1-(2-Amino-6-chlorophenyl)ethanone, further enhances the synthetic utility of the acetophenone core, opening up avenues for the construction of diverse and complex heterocyclic systems. nih.gov

Strategic Importance of Multifunctional Aromatic Building Blocks in Complex Molecule Synthesis

Multifunctional aromatic building blocks are organic compounds that possess multiple reactive sites, enabling them to participate in a variety of chemical reactions to form complex molecular structures. nih.gov These building blocks are of immense strategic importance in modern organic synthesis, including in the development of pharmaceuticals and advanced materials. nih.govnih.gov The ability to selectively address different functional groups on a single aromatic core allows for the efficient and controlled construction of intricate molecular frameworks, often in a convergent and atom-economical manner. nih.gov

This compound is a prime example of such a multifunctional building block. It features three distinct points of reactivity:

An amino group , which is nucleophilic and can participate in condensation and cyclization reactions.

A chlorine atom , which can be displaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions.

A ketone group , which can undergo a wide range of transformations, including reactions at the carbonyl carbon and the adjacent α-carbon.

The strategic placement of these functional groups on the aromatic ring allows for a diverse range of intramolecular and intermolecular reactions, leading to the formation of various heterocyclic systems. For instance, the amino and ketone groups can react together with other reagents to form quinazolines, benzodiazepines, and other fused heterocycles. nih.govgoogle.com The presence of the chlorine atom provides an additional handle for further functionalization, allowing for the introduction of new substituents and the construction of even more complex molecules. This multi-faceted reactivity makes such building blocks highly valuable in diversity-oriented synthesis, where the goal is to rapidly generate libraries of structurally diverse compounds for biological screening. nih.gov

Evolution of Research Trajectories for this compound and Related Structural Motifs

The research trajectory for 2-aminoaryl ketones, including structures related to this compound, has evolved from classical condensation reactions to sophisticated catalytic methodologies for the synthesis of complex heterocyclic compounds. These building blocks are key precursors for a variety of important chemical entities, most notably quinazolines and benzodiazepines. nih.govresearchgate.net

The synthesis of quinazolines, for example, has seen significant advancements. Early methods often involved multi-step procedures with modest yields. mdpi.com However, recent research has focused on the development of more efficient, one-pot, and environmentally benign catalytic systems. For instance, iodine-catalyzed oxidative synthesis and transition-metal-free annulation reactions have been developed to construct the quinazoline (B50416) core from 2-aminoacetophenones and other starting materials. nih.gov These modern approaches offer advantages in terms of yield, substrate scope, and operational simplicity.

Similarly, 2-aminobenzophenones, which are close structural relatives of 2-aminoacetophenones, are crucial intermediates in the synthesis of 1,4-benzodiazepines, a class of drugs with significant therapeutic applications. nih.govresearchgate.net The synthesis of diazepam, for example, famously involves the reaction of 2-amino-5-chlorobenzophenone (B30270) with a glycine (B1666218) derivative. researchgate.net Research in this area continues to explore new synthetic routes to access these important molecules, with a focus on improving efficiency and expanding the diversity of accessible structures. google.com

The trifunctional nature of this compound makes it a particularly interesting substrate for such transformations. The interplay between the amino, chloro, and ketone functionalities can be exploited to achieve complex cyclization cascades. For example, the amino and ketone groups can first react to form an imine, which can then undergo further reactions, while the chloro group can be used to introduce additional complexity at a later stage. This allows for the construction of highly substituted and polycyclic systems from a relatively simple starting material. The evolution of catalytic systems, including those based on copper, palladium, and ruthenium, has greatly expanded the toolkit available to chemists for harnessing the synthetic potential of these versatile building blocks. rsc.orgmdpi.comprinceton.edu

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 20895-91-4 |

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Note: Detailed experimental data for this specific compound is limited in publicly available literature.

Table 2: Examples of Complex Molecules Synthesized from Amino-Acetophenone/Benzophenone (B1666685) Precursors

| Precursor Type | Resulting Heterocycle | Synthetic Strategy |

| 2-Aminoacetophenones | Quinolines | Intramolecular cyclization |

| 2-Aminoacetophenones | Quinolones | Condensation followed by cyclization |

| 2-Aminobenzophenones | Quinazolines | Condensation with various reagents (e.g., isothiocyanates, nitriles) |

| 2-Aminobenzophenones | 1,4-Benzodiazepines | Reaction with amino acid derivatives |

| 2-Aminoacetophenones | Indoles | Oxidative cyclization |

| 2-Aminoacetophenones | 2-Alkylideneindolin-3-ones | Base-assisted cyclization and oxidation |

Retrosynthetic Analysis and Key Disconnections for the this compound Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. wikipedia.orgairitilibrary.comslideshare.net For this compound, the primary disconnections involve the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds attached to the aromatic ring.

Key Disconnections:

C-C Bond Disconnection (Acyl Group): A logical disconnection is between the acetyl group and the phenyl ring. This suggests a Friedel-Crafts acylation or a related reaction as a potential synthetic step. slideshare.net The precursors would be a substituted aniline (B41778) and an acetylating agent.

C-N Bond Disconnection (Amino Group): Disconnecting the amino group from the aromatic ring points towards a nucleophilic aromatic substitution (SNAr) reaction or a transition-metal-catalyzed amination. The starting materials would be a dichlorinated acetophenone and an amine source.

C-Cl Bond Disconnection (Chloro Group): While less common as a primary disconnection strategy, the chloro group could be introduced via electrophilic aromatic substitution on an aminophenyl ethanone (B97240) precursor.

These disconnections form the basis for exploring various synthetic pathways, which are evaluated based on factors such as reagent availability, reaction efficiency, and regioselectivity.

Classical Synthetic Routes to this compound: A Critical Re-evaluation

Classical synthetic methods have been foundational in the preparation of functionalized acetophenones. However, their application to the synthesis of this compound requires careful consideration of their limitations and potential for optimization.

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution for the synthesis of aryl ketones. studyraid.comalfa-chemistry.comorganic-chemistry.org This reaction typically involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). bartleby.com

For the synthesis of this compound, a direct Friedel-Crafts acylation of 4-chloroaniline would be challenging. The amino group is a strong activating group, but it can also coordinate with the Lewis acid catalyst, deactivating the ring and potentially leading to poor yields and side reactions. Protecting the amino group, for instance as an amide, can mitigate this issue, but adds extra steps to the synthesis.

Table 1: Comparison of Friedel-Crafts Acylation Conditions

| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetyl chloride | AlCl3 | Dichloromethane (B109758) | 0 - rt | Variable | researchgate.net |

| Acetic anhydride | AlCl3 | Carbon disulfide | Reflux | Moderate | bartleby.com |

| Acetyl chloride | FeCl3 | Nitrobenzene | 25 | Low | General Knowledge |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

An alternative classical approach involves the manipulation of functional groups on a pre-existing aromatic core. For instance, the synthesis could commence from a nitro-substituted precursor, which is then reduced to the corresponding amine.

A plausible route could start with the acylation of 1-chloro-3-nitrobenzene. The resulting 1-(2-nitro-6-chlorophenyl)ethanone can then be subjected to reduction to afford the target molecule. Various reducing agents can be employed for the nitro group reduction, including:

Tin(II) chloride (SnCl2) in hydrochloric acid

Iron (Fe) in acetic acid

Catalytic hydrogenation (e.g., H2/Pd-C)

The choice of reducing agent is critical to avoid the reduction of the ketone functionality.

Nucleophilic aromatic substitution (SNAr) provides another classical avenue. This strategy would involve the reaction of a dihalogenated acetophenone with an amine source. For example, reacting 1-(2,6-dichlorophenyl)ethanone with ammonia (B1221849) or a protected amine equivalent could potentially yield the desired product. However, the reactivity of the chloro groups can be an issue, and forcing conditions (high temperature and pressure) might be necessary, which can lead to undesired side products. The presence of the electron-withdrawing acetyl group ortho to the chlorine atoms can activate them towards nucleophilic attack.

Contemporary Synthetic Approaches to this compound

Modern synthetic chemistry has seen the advent of powerful transition-metal-catalyzed reactions that offer milder conditions and greater functional group tolerance compared to many classical methods.

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of C-C and C-N bonds.

C-C Bond Formation:

A modern approach to constructing the acetophenone moiety could involve a Suzuki or Stille coupling. For instance, a suitably protected 2-amino-6-chlorophenylboronic acid or -stannane could be coupled with an acetylating agent equivalent under palladium catalysis. However, the synthesis of the required organometallic precursor might be multi-stepped.

C-N Bond Formation:

The Buchwald-Hartwig amination has emerged as a highly versatile method for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides with a wide range of amines. In the context of this compound synthesis, a potential route would be the coupling of 1-(2,6-dichlorophenyl)ethanone with an ammonia surrogate or a protected amine, such as benzophenone imine, followed by hydrolysis.

Table 2: Overview of Potential Transition-Metal-Catalyzed Reactions

| Reaction Type | Catalyst | Ligand | Base | Solvent | Key Precursors |

| Buchwald-Hartwig Amination | Pd(OAc)2 or Pd2(dba)3 | Xantphos or BINAP | NaOt-Bu or Cs2CO3 | Toluene or Dioxane | 1-(2,6-dichlorophenyl)ethanone, Amine source |

| Suzuki Coupling | Pd(PPh3)4 | - | K2CO3 or NaHCO3 | Toluene/Water | 2-Amino-6-chlorophenylboronic acid, Acetylating agent |

The development of these contemporary methods provides milder and often more efficient alternatives to classical synthetic routes, expanding the toolkit available to chemists for the synthesis of complex molecules like this compound.

Synthetic Routes to a Key Aromatic Building Block: this compound

The compound this compound is a valuable substituted aromatic ketone that serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its specific arrangement of amino, chloro, and acetyl groups on the phenyl ring necessitates carefully designed synthetic strategies to ensure proper regioselectivity and high yields. This article explores a range of modern and advanced synthetic methodologies that can be employed for the synthesis of this important chemical entity.

1 Advanced Synthetic Strategies Utilizing Metal Catalysis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-nitrogen bonds.

1 Palladium-Catalyzed Carbonylation and Heck-Type Reactions

Palladium-catalyzed carbonylation reactions provide a direct route to introduce the acetyl group into an aromatic ring. Starting from a suitably substituted aniline or chlorobenzene derivative, carbon monoxide can be incorporated in the presence of a palladium catalyst. For instance, a di-halogenated aniline could be selectively carbonylated under specific conditions to introduce the acetyl functionality.

The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an aryl halide with an alkene. While not a direct route to the ethanone moiety, it can be strategically employed to construct a precursor that is later converted to the final product. For example, an appropriately substituted aryl halide could be coupled with an enol ether, followed by hydrolysis to yield the desired ketone.

| Reaction Type | Starting Material Example | Reagents and Conditions | Product | Yield (%) |

| Carbonylation | 1-Amino-2,3-dichlorobenzene | CO, Pd(OAc)₂, PPh₃, Base | Intermediate for this compound | Not Reported |

| Heck-Type | 2,6-Dichloroaniline | Vinyl acetate, Pd(OAc)₂, PPh₃, Base | Intermediate for this compound | Not Reported |

2 Buchwald-Hartwig Amination Strategies for the Amino Moiety

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, and it represents a key strategy for introducing the amino group in the synthesis of this compound. google.comnih.govacs.orgresearchgate.netharvard.edu A common approach would involve the use of a dichlorinated acetophenone derivative, such as 1-(2,6-dichlorophenyl)ethanone, which can be selectively aminated. The choice of palladium catalyst, ligand, and base is crucial for achieving high selectivity and yield, especially when dealing with sterically hindered substrates. google.comnih.gov

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the arylamine product and regenerate the active catalyst. google.comharvard.edu The development of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in expanding the scope and efficiency of this reaction. researchgate.net

| Precursor | Amine Source | Catalyst/Ligand System | Base | Solvent | Yield (%) |

| 1-(2,6-Dichlorophenyl)ethanone | Ammonia or ammonia equivalent | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Not Reported |

| 1-(2,6-Dichlorophenyl)ethanone | Benzophenone imine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | Not Reported |

Note: While the Buchwald-Hartwig amination is a highly relevant and powerful tool for this transformation, specific documented examples with yields for this compound were not found in the reviewed literature. The conditions presented are based on general protocols for similar transformations.

3 Suzuki-Miyaura and Negishi Couplings for Aryl-Aryl Linkages

While not directly applicable to the synthesis of the core this compound structure itself, Suzuki-Miyaura and Negishi couplings are pivotal for creating more complex derivatives by forming aryl-aryl linkages. For instance, if the amino or chloro substituents were to be replaced by another aryl group, these reactions would be the methods of choice.

The Suzuki-Miyaura coupling utilizes an organoboron reagent (like a boronic acid or ester) and an organohalide in the presence of a palladium catalyst and a base. umn.eduresearchgate.netscribd.com The Negishi coupling, on the other hand, employs an organozinc reagent. Both methods are known for their high functional group tolerance and excellent yields in biaryl synthesis.

2 Directed Ortho Metalation (DoM) Strategies in Functionalized Aromatic Synthesis

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. harvard.edubaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with a suitable electrophile.

In the context of synthesizing this compound, a protected amino group (e.g., a pivalamide or carbamate) can act as an effective DMG. Starting with a 2-chloroaniline (B154045) derivative, protection of the amino group would be the first step. Subsequent treatment with a strong lithium base, such as n-butyllithium or sec-butyllithium, would lead to lithiation at the 6-position. Quenching this intermediate with an acetylating agent, like N,N-dimethylacetamide or acetyl chloride, followed by deprotection of the amino group, would yield the target molecule.

| Directing Group | Lithiating Agent | Electrophile | Key Steps |

| Pivalamide (-NHCOtBu) | sec-BuLi/TMEDA | N,N-Dimethylacetamide | Protection, DoM, Acetylation, Deprotection |

| Carbamate (-NHBoc) | n-BuLi | Acetyl chloride | Protection, DoM, Acetylation, Deprotection |

3 Photochemical and Electrochemical Synthetic Pathways for this compound

Modern synthetic chemistry is increasingly exploring photochemical and electrochemical methods to drive reactions, often providing milder and more selective alternatives to traditional thermal methods.

Photochemical synthesis could potentially be applied to the formation of the C-C bond of the acetyl group or for the introduction of the amino group. For instance, a photo-Fries rearrangement of a suitable precursor could be envisioned to install the acetyl group. Alternatively, photo-induced reactions could facilitate the amination of a chlorinated precursor. researchgate.netrsc.org

Electrochemical synthesis offers another green and efficient approach. Electrosynthesis can be used for both oxidation and reduction reactions under controlled potential. For example, the reduction of a nitro group to an amino group in a precursor molecule like 1-(2-nitro-6-chlorophenyl)ethanone can be achieved with high efficiency and selectivity using electrochemical methods. researchgate.netumn.eduacs.org This avoids the use of harsh chemical reducing agents.

| Method | Precursor Example | Key Transformation | Advantages |

| Photochemical | Acetanilide derivative | Photo-Fries rearrangement to introduce acetyl group | Mild conditions, potential for novel reactivity |

| Electrochemical | 1-(2-Nitro-6-chlorophenyl)ethanone | Reduction of nitro group to amino group | Avoids chemical reagents, high selectivity |

4 Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering advantages in terms of safety, scalability, and process control. google.comgoogle.comepo.orgresearchgate.net The synthesis of this compound can be adapted to a continuous flow setup, particularly for hazardous or highly exothermic reactions.

For example, a nitration reaction to produce a precursor like 1-(2-nitro-6-chlorophenyl)ethanone can be performed more safely in a microreactor, which allows for precise control of reaction temperature and mixing. google.comepo.orgresearchgate.net Subsequently, the reduction of the nitro group can also be carried out in a continuous flow system, for instance, using a packed-bed reactor with a supported catalyst (e.g., Pd/C) and a continuous flow of hydrogen gas. This approach minimizes the handling of hazardous intermediates and allows for a more streamlined and efficient production process.

| Reaction Step | Flow Reactor Type | Reagents | Benefits |

| Nitration | Microreactor | Substituted acetophenone, Nitrating agent | Enhanced safety, precise temperature control |

| Hydrogenation | Packed-bed reactor | Nitro-intermediate, H₂, Pd/C catalyst | Improved efficiency, scalability, catalyst recycling |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-6-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHJMCZWNPAUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201298359 | |

| Record name | 1-(2-Amino-6-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20895-91-4 | |

| Record name | 1-(2-Amino-6-chlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20895-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-6-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 1 2 Amino 6 Chlorophenyl Ethanone

Reactivity of the Aryl Amino Group: Advanced Derivatization and Functionalization

The presence of a primary amino group on the aromatic ring opens up numerous avenues for chemical modification, including alkylation, acylation, and the formation of various nitrogen-containing structures.

N-Alkylation and N-Acylation Reactions

The amino group of 1-(2-Amino-6-chlorophenyl)ethanone can undergo N-alkylation and N-acylation reactions to yield a variety of derivatives.

N-Alkylation: Selective N-alkylation of aminophenols, which are structurally analogous to the target molecule, can be achieved through a one-pot reaction involving condensation with an aldehyde followed by reduction with sodium borohydride. youtube.com This method provides a pathway to N-alkylated derivatives in excellent yields. youtube.com For instance, the reaction of an aminophenol with an aldehyde forms an imine, which is then reduced in situ to the corresponding secondary amine. A similar strategy could be employed for this compound. Another approach involves hydrogen-borrowing catalysis, where alcohols act as electrophiles in alkylation reactions, offering an environmentally benign alternative with water as the only stoichiometric waste product. youtube.com

N-Acylation: The amino group can be readily acylated using various acylating agents such as acetyl chloride or acetic anhydride (B1165640). youtube.comlibretexts.org These reactions typically proceed via a nucleophilic addition-elimination mechanism. For example, the acylation of 4-aminoacetophenone with acetyl chloride in dichloromethane (B109758) leads to the formation of N-(4-acetylphenyl)acetamide. youtube.com Similarly, this compound is expected to react with acyl halides or anhydrides to furnish the corresponding N-acyl derivatives. The reactivity of the nucleophile plays a significant role, with amines generally being better nucleophiles than water or alcohols in reactions with acyl chlorides. nih.gov

Table 1: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| N-Alkylation | Aldehyde, Sodium Borohydride, Methanol | N-Alkyl-1-(2-amino-6-chlorophenyl)ethanone |

| N-Acylation | Acetyl Chloride, Dichloromethane | N-(2-acetyl-3-chlorophenyl)acetamide |

| N-Acylation | Acetic Anhydride, Pyridine (B92270) | N-(2-acetyl-3-chlorophenyl)acetamide |

Formation of Imines, Enamines, and Other Nitrogen-Containing Heterocycles

The amino group of this compound is a key functional group for the synthesis of imines, enamines, and a variety of nitrogen-containing heterocyclic compounds.

Imines and Enamines: Primary amines react with aldehydes and ketones to form imines, which are characterized by a carbon-nitrogen double bond. pressbooks.pubbldpharm.com This reaction is typically acid-catalyzed and proceeds through a nucleophilic addition to the carbonyl group, followed by dehydration. mdpi.com Secondary amines, on the other hand, react with carbonyl compounds to yield enamines, which feature a nitrogen atom attached to a carbon-carbon double bond. mdpi.comlibretexts.orglibretexts.org The formation of both imines and enamines is a reversible process. bldpharm.com

Nitrogen-Containing Heterocycles: The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. libretexts.orgnih.gov For example, the condensation of a related 2'-aminoacetophenone (B46740) with hydroxylamine (B1172632) hydrochloride produces an oxime, which can then undergo intramolecular cyclization to form an indazole. openstax.org Furthermore, condensation reactions of aminophenyl ethanone (B97240) derivatives with compounds like thiourea (B124793) can lead to the formation of thiazole (B1198619) rings. youtube.com The reaction of chalcones, derived from aminoacetophenones, with guanidine (B92328) hydrochloride can yield aminopyrimidines. youtube.com

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Starting Material Analogue | Reagents | Heterocyclic Product |

|---|---|---|

| 2'-Aminoacetophenone | Hydroxylamine Hydrochloride, Sodium Hydroxide | (E)-1-(2-Aminophenyl)ethanone oxime |

| (E)-1-(2-Aminophenyl)ethanone oxime | Triethylamine, Methanesulfonyl Chloride | 3-Methyl-1H-indazole |

| Amino-substituted Chalcone (B49325) | Guanidine Hydrochloride, Sodium Hydride | Aminopyrimidine |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

The diazotization reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). youtube.com The resulting diazonium salt (Ar-N₂⁺Cl⁻) is a highly useful intermediate because the dinitrogen moiety (N₂) is an excellent leaving group.

Once formed, the diazonium salt can undergo a variety of transformations, including the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst. For instance, a patent describes the diazotization of m-aminoacetophenone with sodium nitrite and hydrochloric acid, followed by reaction with cuprous chloride to yield m-chloroacetophenone. youtube.com This suggests that this compound could be converted to 1-(2,6-dichlorophenyl)ethanone via a similar Sandmeyer reaction. Other transformations of diazonium salts include replacement by iodide (using KI), fluoride (B91410) (Schiemann reaction using HBF₄), and a hydroxyl group (by heating in water).

Reactivity of the Carbonyl Moiety: Ketone-Based Transformations

The ketone functionality in this compound provides another site for a variety of chemical reactions, including nucleophilic additions and reactions at the alpha-carbon.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to numerous addition and condensation reactions.

Nucleophilic Additions: The carbonyl group can undergo nucleophilic addition with a variety of reagents. For example, the reaction with amines leads to the formation of imines, as discussed previously. mdpi.com Reaction with hydroxylamine yields oximes, and reaction with hydrazine (B178648) or its derivatives produces hydrazones. bldpharm.com The Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group, proceeds through the formation of a hydrazone intermediate under basic conditions.

Condensation Reactions: A key class of reactions involving the carbonyl group is condensation reactions with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate. These reactions, often carried out under basic conditions, lead to the formation of new carbon-carbon bonds. For instance, the condensation of 1-(4-aminophenyl)ethanone derivatives with various aldehydes results in the formation of chalcones, which are α,β-unsaturated ketones. youtube.com These chalcones can then serve as precursors for the synthesis of various heterocyclic systems. youtube.com Similarly, this compound is expected to undergo condensation with aldehydes to form the corresponding chalcone derivatives.

Enolization and Alpha-Functionalization Strategies

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound possesses acidic protons, which can be removed to form an enolate ion. This enolate is a key intermediate for various alpha-functionalization reactions.

Enolization and Halogenation: Ketones can undergo halogenation at the α-carbon in the presence of either an acid or a base. libretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in the substitution of a single α-hydrogen. libretexts.orgyoutube.com The rate of acid-catalyzed halogenation is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step.

In contrast, base-promoted halogenation occurs via an enolate intermediate. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, often leading to polyhalogenation. For methyl ketones, this can lead to the haloform reaction, where the methyl group is converted to a trihalomethyl group, which is then cleaved to form a carboxylate and a haloform (CHX₃). Given that this compound is a methyl ketone, it could potentially undergo the haloform reaction under appropriate basic conditions with excess halogen.

Alpha-Alkylation and Acylation: The enolate generated from this compound can also act as a nucleophile in SN2 reactions with alkyl halides to achieve α-alkylation. libretexts.org Similarly, α-acylation can be accomplished by reacting the enamine derived from the ketone with an acyl halide. bldpharm.com These reactions provide a powerful means to introduce new carbon-carbon bonds at the α-position, further expanding the synthetic utility of this compound.

Reductive and Oxidative Transformations of the Acetyl Group

The acetyl group in this compound is susceptible to both reduction and oxidation, providing pathways to various derivatives.

Reductive Transformations: The acetyl group can be reduced to a secondary alcohol or completely to an ethyl group. For instance, chemoselective acetylation of the amino group in similar compounds like 2-aminophenol (B121084) has been achieved using various acyl donors. acs.org While specific studies on the reduction of this compound's acetyl group are not detailed in the provided results, general methods for ketone reduction are applicable.

Oxidative Transformations: The acetyl group can undergo oxidation, though this is less common than reduction. One notable transformation is the oxidative cyclization of related compounds. For example, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can be cyclized to 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govacs.org This type of reaction highlights the potential for the acetyl group to participate in intramolecular cyclizations under oxidative conditions.

Reactivity of the Aryl Chloride: Strategic Utility in Cross-Coupling and Cyclization

The aryl chloride in this compound is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Chlorophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the case of this compound, the acetyl group can act as a moderate electron-withdrawing group, activating the aryl chloride for SNAr.

The general mechanism for SNAr involves the formation of a negatively charged intermediate called a Meisenheimer complex. wikipedia.orglibretexts.orgacsgcipr.org The stability of this intermediate is crucial for the reaction to proceed. youtube.com SNAr reactions can be used to introduce a variety of nucleophiles, including amines, alkoxides, and thiolates, onto the aromatic ring. acsgcipr.orgproquest.com

| SNAr Reaction Parameters | |

| Activating Groups | Electron-withdrawing groups (e.g., NO2) ortho/para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org |

| Leaving Group | Halides (F > Cl > Br > I) are common. masterorganicchemistry.com |

| Nucleophiles | Amines, alkoxides, thiolates. acsgcipr.orgproquest.com |

| Solvents | Polar aprotic solvents like DMF, DMSO, NMP. acsgcipr.org |

| Bases | Inorganic bases (e.g., K2CO3) or strong bases (e.g., NaH). acsgcipr.org |

Transition-Metal-Catalyzed Cross-Coupling at the C-Cl Bond

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds. The C-Cl bond in this compound can participate in several such reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgmdpi.com It is widely used to form carbon-carbon bonds. libretexts.org The reaction is compatible with a wide range of functional groups and has been successfully applied to unprotected ortho-bromoanilines. nih.gov The synthesis of 2-aryl-6-chloronicotinamides has been achieved through regioselective Suzuki coupling, highlighting the potential for similar transformations with this compound. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org It is a versatile method for synthesizing aryl amines and has largely replaced harsher traditional methods. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.orgyoutube.com Various generations of catalyst systems have been developed to expand the scope and improve the efficiency of this reaction. wikipedia.org

| Cross-Coupling Reaction | Catalyst | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Palladium complex | Organoboron compound | C-C libretexts.org |

| Buchwald-Hartwig | Palladium complex | Amine | C-N wikipedia.orglibretexts.org |

Intramolecular Cyclization Pathways Involving the Chloride

The presence of both an amino group and an aryl chloride in an ortho relationship allows for intramolecular cyclization reactions. These reactions can lead to the formation of heterocyclic ring systems. For example, oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles demonstrates the potential for the amino group to act as a nucleophile in an intramolecular fashion. nih.govacs.org While this example does not directly involve the chloride, it illustrates the principle of intramolecular cyclization driven by the ortho-amino group.

Synergistic Reactivity of Multiple Functional Groups within this compound

The unique arrangement of functional groups in this compound leads to synergistic reactivity, where the groups influence each other's behavior.

Ortho-Effect Directed Reactions and Pericyclic Processes

The "ortho effect" refers to the unique influence of a substituent at the ortho position of a benzene (B151609) ring on the reactivity of a nearby functional group. wikipedia.orgvedantu.combyjus.com In anilines, an ortho substituent generally decreases basicity due to steric hindrance to protonation. wikipedia.orgvedantu.combyjus.com In the context of this compound, the ortho-chloro and ortho-acetyl groups influence the nucleophilicity and basicity of the amino group.

Intramolecular Cyclization Strategies for Polycyclic Systems

The strategic use of this compound and its derivatives in intramolecular cyclization reactions provides a powerful avenue for the synthesis of complex polycyclic systems. These reactions are pivotal in constructing molecular frameworks that are often challenging to assemble through other synthetic routes. The inherent reactivity of the amino and acetyl groups, coupled with the influence of the chlorine substituent, allows for a variety of cyclization pathways.

One prominent strategy involves the acid-catalyzed intramolecular Friedel-Crafts-type reaction. In this approach, the aromatic ring bearing the amino group can act as a nucleophile, attacking an electrophilic center within the same molecule. For instance, in the synthesis of quinoline (B57606) derivatives, the amino group can initiate a cyclization cascade. A plausible mechanism involves the initial formation of an enamine or enolate from the acetyl group, which then undergoes an intramolecular cyclization. This is often followed by dehydration or other rearomatization steps to yield the final polycyclic product.

The synthesis of quinolines, a significant class of nitrogen-containing heterocyclic compounds, can be achieved from β-(2-aminophenyl)-α,β-ynones, which can be conceptually derived from precursors like this compound. These ynones can undergo intramolecular cyclization to form quinolines at room temperature. nih.gov This highlights the utility of the 2-aminophenyl ketone moiety in constructing fused heterocyclic systems.

Furthermore, modifications of the reaction conditions, such as the use of different catalysts or solvents, can steer the cyclization towards different polycyclic scaffolds. For example, the use of a Lewis acid catalyst can facilitate the formation of a seven-membered ring intermediate, which can subsequently undergo further transformations to yield quinoline-based structures. nih.gov

The following table summarizes representative intramolecular cyclization strategies involving derivatives conceptually related to this compound, leading to various polycyclic systems.

| Starting Material Type | Reagents/Conditions | Polycyclic Product | Ref. |

| β-(2-aminophenyl)-α,β-ynone | Room Temperature | Quinoline | nih.gov |

| o-Aminothiophenol and 1,3-ynone | Zirconocene amino acid complex, I2 | Quinoline | nih.gov |

| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile | KOH in DMSO | 2-(3-Oxoindolin-2-ylidene)acetonitrile | nih.gov |

| 2-Aminobenzyl alcohols and α,β-unsaturated ketones | Iridium catalyst | Functionalized Quinolines | organic-chemistry.org |

Computational and Experimental Mechanistic Elucidation of Key Transformations

A comprehensive understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing reaction conditions and designing novel synthetic pathways. Both computational and experimental techniques are employed to unravel the intricate details of these reactions.

Experimentally, a variety of techniques are utilized to probe reaction mechanisms. These include kinetic studies to determine rate laws, crossover experiments to distinguish between intra- and intermolecular processes, and the isolation and characterization of reaction intermediates. Spectroscopic methods such as NMR and mass spectrometry are indispensable for identifying transient species and for following the progress of a reaction in real-time. nih.gov

Reaction Coordinate Analysis and Transition State Characterization

Transition State Theory (TST) provides a fundamental framework for understanding the rates of chemical reactions. wikipedia.orgpressbooks.pub It postulates the existence of a high-energy transition state that lies on the reaction coordinate between reactants and products. wikipedia.orgpressbooks.pub The energy of this transition state, known as the activation energy, is a key determinant of the reaction rate. pressbooks.pub

For the transformations of this compound, computational methods like DFT can be used to map out the potential energy surface of a reaction. This allows for the identification of stationary points, including reactants, products, intermediates, and, most importantly, transition states. By calculating the vibrational frequencies of these structures, one can confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netethz.ch

The analysis of the transition state structure provides valuable information about the bonding changes that occur during the reaction. For example, in an intramolecular cyclization, the transition state would show the partial formation of the new carbon-carbon or carbon-nitrogen bond. This information is critical for understanding the factors that control the stereoselectivity and regioselectivity of the reaction.

The following table illustrates the application of computational methods in characterizing transition states for reactions conceptually similar to those involving this compound.

| Reaction Type | Computational Method | Key Findings | Ref. |

| Intramolecular Radical Cyclization | DFT Calculations | Provided evidence for transformation processes and stereoselective formation of ketoximes. | researchgate.net |

| Electron-Transfer Reactions | Instanton Theory | Describes reactions including quantum effects in a multidimensional anharmonic environment. | ethz.ch |

| Deacetylation Reaction | DFT (B3LYP-D3BJ/def2-TZVP) | Computed frontier molecular orbitals and LUMO-HOMO energy gap. | nih.gov |

Isotopic Labeling Studies to Probe Reaction Pathways

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction. By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing hydrogen with deuterium), one can follow the position of that atom in the products. medchemexpress.com This provides unambiguous evidence for proposed reaction mechanisms.

In the context of reactions involving this compound, deuterium (B1214612) labeling could be used to elucidate the mechanism of cyclization and rearrangement reactions. For example, by selectively labeling one of the methyl protons of the acetyl group with deuterium, one could determine whether these protons are involved in the rate-determining step of a reaction. A significant kinetic isotope effect (a change in reaction rate upon isotopic substitution) would indicate that the C-H bond to that proton is being broken in the transition state.

Such studies have been instrumental in understanding complex reaction mechanisms. For instance, deuterium labeling has been used to investigate the carcinogenicity of related nitroso compounds, where the position of the deuterium label influenced the biological activity, suggesting specific metabolic oxidation pathways. nih.gov

Spectroscopic Interrogation of Reaction Intermediates

The direct observation and characterization of reaction intermediates are often key to confirming a proposed reaction mechanism. nih.gov However, these species are typically short-lived and present in low concentrations, making their detection challenging. nih.gov Advanced spectroscopic techniques are employed to overcome these difficulties.

Techniques such as in-situ NMR spectroscopy can provide real-time structural information about species in a reacting mixture. By monitoring the changes in the NMR spectrum over time, one can identify the formation and consumption of intermediates. For example, in a cyclization reaction, the appearance of new signals corresponding to the cyclic intermediate could be observed.

Mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI-MS), is another powerful tool for detecting reaction intermediates. nih.gov ESI-MS can gently transfer ions from solution to the gas phase, allowing for the detection of charged intermediates. Tandem mass spectrometry (MS/MS) can then be used to fragment these ions, providing structural information. nih.gov For example, ESI-MS analysis was used to verify the formation of less stable 1,5-benzothiazepine (B1259763) intermediates in the synthesis of quinolines. nih.gov

The following table provides examples of how spectroscopic techniques have been used to identify intermediates in reactions analogous to those of this compound.

| Reaction Type | Spectroscopic Technique | Intermediate Detected | Ref. |

| Synthesis of Quinolines | ESI-MS | 1,5-Benzothiazepine | nih.gov |

| Laser-Induced UV/H2O2 Advanced Oxidation | High-Resolution Tandem Mass Spectrometry | 1-hydroxy-2-methyl-1,2-dihydro-3H-1λ4-benzo[d]isothiazol-3-one, 2-(methylcarbamoyl)benzenesulfinic acid, and 2-(dihydroxy(oxo)-λ6-sulfaneyl)-N-methylbenzamide | nih.gov |

| Polycyclization of Oxotriphenylhexanoates | GC and NMR | Olefin intermediate | nih.gov |

Advanced Applications of 1 2 Amino 6 Chlorophenyl Ethanone As a Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Compounds

The strategic placement of amino and keto groups in an ortho position on the benzene (B151609) ring makes 1-(2-amino-6-chlorophenyl)ethanone an ideal starting material for the synthesis of various fused heterocyclic compounds. The presence of the chlorine atom can also be exploited for further molecular diversification.

Quinolines and indoles are among the most important heterocyclic scaffolds in medicinal chemistry, appearing in a vast number of natural products and pharmaceutical agents. nih.gov this compound serves as a valuable precursor for these systems through classic cyclization strategies.

Quinoline (B57606) Synthesis: The Friedländer annulation and the Combes synthesis are two powerful methods for constructing the quinoline core that can utilize 2-aminoaryl ketones. In the Friedländer synthesis, a 2-aminoaryl aldehyde or ketone is condensed with a compound containing an α-methylene group adjacent to a carbonyl. For instance, the reaction of a (2-amino-5-chlorophenyl)(phenyl)methanone, an analogue of our title compound, with cyclohexanone (B45756) using propylphosphonic anhydride (B1165640) (T3P) as a catalyst can produce polysubstituted quinoline derivatives in excellent yields. jptcp.com This demonstrates the potential of this compound to participate in similar transformations. The Combes synthesis involves the condensation of an aniline (B41778) with a β-diketone under acidic conditions to form a β-amino enone, which then cyclizes to the quinoline. nih.govwikipedia.org

Indole (B1671886) Synthesis: The Fischer indole synthesis is a cornerstone of heterocyclic chemistry for creating the indole nucleus from an arylhydrazine and a ketone or aldehyde. byjus.com While this method does not directly use 2-aminoaryl ketones, derivatives of these ketones can be transformed into the necessary precursors. More directly, other cyclization strategies can be employed. For example, palladium-catalyzed reactions of appropriately substituted anilines can lead to indole skeletons. researchgate.net The amino and keto groups on this compound provide the necessary functionalities for cyclization reactions that can be adapted to form substituted indoles.

The following table summarizes representative conditions for quinoline synthesis using precursors analogous to this compound.

| Starting Material (Analogue) | Reagent | Catalyst/Conditions | Product Type | Yield | Reference |

| (2-Amino-5-chlorophenyl)(phenyl)methanone | Cyclohexanone | Propylphosphonic anhydride (T3P) | Polysubstituted quinoline | Excellent | jptcp.com |

| Aniline | β-Diketone | Acid catalysis (e.g., H₂SO₄) | Substituted quinoline | - | nih.govwikipedia.org |

The reactivity of this compound also extends to the synthesis of other fundamental six- and five-membered heterocyclic rings.

Pyrrole (B145914) Synthesis: The Hantzsch pyrrole synthesis is a classic method that involves the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. wikipedia.org While not a direct application, the amino group of this compound can act as the nitrogen source in reactions with appropriate dicarbonyl compounds to form pyrrole rings. For example, the reaction of an amine with a 1,4-dicarbonyl compound in a Paal-Knorr synthesis is a common route to pyrroles.

Pyridine (B92270) Synthesis: The Guareschi-Thorpe synthesis is a versatile method for preparing substituted pyridones, which are valuable precursors to pyridines. This reaction involves the condensation of a β-ketoester with a cyanoacetamide, often in the presence of a base. rsc.orgnih.gov The ketone functionality in this compound can be elaborated to provide the necessary dicarbonyl precursor for such cyclizations.

Pyrimidine (B1678525) Synthesis: The Biginelli reaction is a one-pot three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). nih.gov While this compound is not a direct component, it can be a precursor to the chalcones that are used in some variations of pyrimidine synthesis. For example, chalcones can be condensed with guanidine (B92328) to yield 2-aminopyrimidines. google.com

The table below outlines general conditions for these annulation reactions.

| Heterocycle | General Method | Key Reagents | General Conditions |

| Pyrrole | Hantzsch Synthesis | β-Ketoester, Amine, α-Haloketone | Basic or acidic catalysis |

| Pyridine | Guareschi-Thorpe Synthesis | β-Ketoester, Cyanoacetamide | Basic catalysis |

| Pyrimidine | From Chalcones | Chalcone (B49325), Guanidine | Reflux in a suitable solvent like DMF |

One of the most significant applications of 2-aminobenzophenones, the class to which this compound belongs, is in the synthesis of benzodiazepines. jptcp.comnih.gov This class of compounds has profound pharmacological importance, with many derivatives used as anxiolytics, anticonvulsants, and muscle relaxants. jptcp.com

The synthesis of the 1,4-benzodiazepine (B1214927) skeleton typically involves the reaction of a 2-aminobenzophenone (B122507) with an amino acid or a derivative thereof. For example, reaction with an α-amino acid ester hydrochloride in the presence of a base like pyridine leads to an intermediate that can be cyclized to a 1,4-benzodiazepin-2-one. Alternatively, reaction with aminoacetonitrile (B1212223) followed by hydrolysis can also yield the benzodiazepine (B76468) core.

A notable application is in the synthesis of 1,4-benzodiazepine-2,5-diones, which have shown promising anti-mycobacterial activity. byjus.com These can be synthesized from isatoic anhydride and L-amino acid methyl ester hydrochlorides to form a 2-aminobenzamido methyl ester precursor, which is then cyclized. byjus.com The versatility of 2-aminobenzophenones as precursors allows for the creation of a wide diversity of benzodiazepine derivatives with various substituents. nih.govnih.gov

Building Block in the Construction of Macrocyclic Structures

Macrocycles are of great interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to challenging biological targets. researchgate.net The synthesis of macrocycles often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

2-Aminoaryl ketones, such as this compound, can serve as valuable building blocks for macrocyclic structures. The amino and keto groups can be functionalized with long chains containing reactive termini, which can then be cyclized. For instance, the amino group can be acylated with a long-chain carboxylic acid containing a terminal alkyne, and the ketone can be converted to a group bearing a terminal azide. A subsequent intramolecular click reaction (copper-catalyzed azide-alkyne cycloaddition) would then form the macrocycle.

Another approach involves the Ugi multi-component reaction, which has been used to create a diverse range of macrocycles in a highly efficient manner. nih.gov An amino acid, an aldehyde or ketone, and an isocyanide can react to form a linear precursor that can then be cyclized. The ketone functionality of this compound makes it a suitable component for such reactions.

Role in the Total Synthesis of Natural Products and Analogues

Natural products remain a crucial source of inspiration for drug discovery. The total synthesis of natural products and the creation of their analogues for structure-activity relationship studies are central to medicinal chemistry. Amino acetophenones are valuable starting points for the diversity-oriented synthesis (DOS) of natural product analogues, allowing for the rapid generation of libraries of complex molecules. google.com

This compound, with its multiple functionalization points, is an excellent scaffold for DOS. The amino group can be acylated, alkylated, or used to build other heterocyclic rings. The ketone can undergo aldol (B89426) reactions, Wittig reactions, or be converted to other functional groups. The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions. This allows for the synthesis of a wide variety of compounds with structural motifs found in natural products like flavones, coumarins, and alkaloids.

While a specific total synthesis of a natural product using this compound may not be widely reported, its potential as a versatile building block is clear from the synthesis of related bioactive compounds. For example, α-amino ketones are known precursors for HIV-protease inhibitors. researchgate.net

Scaffold for the Development of Functional Materials Precursors

The development of new functional materials with tailored optical, electronic, or self-assembly properties is a major goal of modern chemistry. The unique electronic and structural features of this compound make it a promising scaffold for the precursors of such materials.

The aniline and ketone moieties can be used to construct extended π-conjugated systems, which are the basis for many organic electronic materials. For example, condensation reactions can lead to the formation of Schiff bases, which can be further polymerized or used in the synthesis of larger aromatic systems like quinolines with tunable electronic properties. jptcp.com The presence of the chlorine atom allows for further modification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the attachment of other functional groups or the construction of larger polymeric or oligomeric structures.

Furthermore, the ability to form hydrogen bonds through the amino group, and the potential for metal coordination through the nitrogen and oxygen atoms, suggests that derivatives of this compound could be used to create supramolecular assemblies or metal-organic frameworks (MOFs) with interesting properties.

Ligand and Catalyst Precursor Development

Following an extensive review of the scientific literature, no specific research findings, detailed data, or established protocols for the direct application of This compound in the development of ligands and catalyst precursors could be identified.

While the general class of aminophenyl ketones serves as a valuable scaffold for synthesizing Schiff base ligands and subsequent metal complexes with catalytic properties, research explicitly detailing the synthesis, characterization, and catalytic activity of derivatives from This compound is not available in the reviewed sources. The structural features of this compound, specifically the amino and acetyl groups ortho to a chlorine atom, theoretically permit its use in condensation reactions to form Schiff base ligands. These ligands could, in principle, coordinate with various transition metals to form complexes. Such complexes are often investigated for their catalytic potential in reactions like oxidation, reduction, and carbon-carbon bond formation.

However, without dedicated studies on This compound , any discussion of its role as a ligand or catalyst precursor would be purely speculative. The creation of scientifically accurate content, including detailed research findings and data tables as requested, is not possible in the absence of published data for this specific compound.

Further experimental research would be required to establish the synthetic pathways for creating ligands from This compound , to characterize the resulting metal complexes, and to evaluate their efficacy as catalysts in various chemical transformations.

Theoretical and Computational Chemistry Studies of 1 2 Amino 6 Chlorophenyl Ethanone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of 1-(2-Amino-6-chlorophenyl)ethanone. These methods provide a detailed picture of the molecule's reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netucm.es A smaller gap suggests higher reactivity and lower kinetic stability. ucm.es

For this compound, the HOMO is primarily located on the aminophenyl ring, specifically with significant contributions from the amino group and the aromatic π-system. This indicates that the molecule is likely to act as a nucleophile or undergo electrophilic substitution at these sites. The LUMO, conversely, is expected to be centered on the acetyl group and the chloro-substituted carbon, suggesting these as the primary sites for nucleophilic attack. The precise energies of the HOMO, LUMO, and the resulting energy gap are typically determined using computational methods like Density Functional Theory (DFT). researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. ucm.es |

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the most negative potential is expected to be localized around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the carbon atom of the carbonyl group are likely to exhibit positive potential, indicating their susceptibility to nucleophilic attack. The chlorine atom, being electronegative, will also influence the charge distribution on the aromatic ring.

Aromaticity is a fundamental concept in organic chemistry, and various indices are used to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index, where a value of 1 indicates a fully aromatic system like benzene (B151609), and values less than 1 suggest reduced aromaticity. researchgate.netnih.gov Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity, where negative values inside the ring are indicative of aromatic character.

For this compound, the presence of both an electron-donating amino group and an electron-withdrawing chloro group on the benzene ring can influence its aromaticity. These substituents can cause bond length alternation and affect the π-electron delocalization, which would be reflected in the HOMA and NICS values. It is anticipated that the aromaticity of the substituted ring in this compound would be slightly lower than that of benzene.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. Conformational analysis helps to identify the most stable arrangements of the molecule.

Rotation around the single bonds, particularly the C(aryl)-C(acetyl) and C(aryl)-N(amino) bonds, gives rise to different conformers. The relative energies of these conformers and the energy barriers to rotation (torsional barriers) can be calculated using computational methods. The presence of bulky substituents like the chlorine atom and the acetyl group can create steric hindrance, influencing the preferred rotational isomers. The planarity of the molecule, especially the orientation of the acetyl and amino groups relative to the phenyl ring, is a key aspect of its conformational space.

A significant feature of this compound is the potential for an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the oxygen atom of the adjacent acetyl group. iucr.orgrsc.orgnih.gov This interaction would form a stable six-membered ring, significantly influencing the molecule's conformation and reactivity. iucr.org The strength of this hydrogen bond can be assessed through geometric parameters (N-H···O distance and angle) and spectroscopic analysis. psu.edu

Steric hindrance between the ortho-substituents (amino and chloro groups) and the acetyl group plays a crucial role in determining the molecule's geometry. This steric clash can force the acetyl and amino groups out of the plane of the aromatic ring, affecting conjugation and, consequently, the electronic properties of the molecule. The balance between the stabilizing effect of the intramolecular hydrogen bond and the destabilizing effect of steric hindrance dictates the final, most stable conformation of this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone |

| 1-(2-Chlorophenyl)ethanone |

| 2-Amino-1-(6,7-dihydroxynaphthalen-2-yl)ethanone |

| 2-Amino-6-chloro-N-cyclohexyl-N-methylbenzenamine |

| 2-(2-Amino-6-chlorophenyl)ethan-1-ol |

| 6-Aminoquinolin-2(1H)-one |

| Hydroxyzine |

| 1-(2-Amino-6-chlorophenyl)-2,2,2-trifluoroethanone |

| 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |

| 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile |

| 6-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-9-(5,5,5-triphenylpentyl)-2-(piperidin-1-yl)-9H-purine |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate |

| (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone |

| (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone |

| (2Z)-2-(azepan-2-ylidene)-1-(4-bromophenyl)ethanone |

| 2'-aminoacetophenone (B46740) |

| (R)-4-methoxy-2-aminoindan |

| (R)-4-hydroxy-2-(di-n-propylamino)indan |

| 4-hydroxy-2-[(di-n-propylamino)methyl]indan |

| N6-substituted 2-chloroadenosines |

| Indeno[1,2-b]fluorene |

| Ethylene |

| LiTFSI |

| LiPF6 |

| Phenylalanine |

| Tryptophan |

| Tyrosine |

| Histidine |

| Gabapentin |

| Pregabalin |

| Zolpidem |

| Zopiclone |

| GHB |

| Alprazolam |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Theoretical studies employing Molecular Dynamics (MD) simulations provide critical insights into the behavior of this compound in various solvent environments at an atomic level. MD simulations track the positions and velocities of atoms over time, allowing for the examination of dynamic processes and intermolecular interactions that are often difficult to probe experimentally. osti.gov

Simulations typically involve placing a single molecule of this compound in a box filled with a chosen solvent (e.g., water, ethanol, dimethyl sulfoxide). The interactions are governed by a force field, a set of parameters that defines the potential energy of the system. By analyzing the simulation trajectories, researchers can extract valuable data.

Key Research Findings from MD Simulations:

Solvent Shell Structure: Analysis of the radial distribution function (RDF) between specific atoms of the solute and solvent molecules reveals the structure of the solvent shells. For instance, the RDF between the hydrogen atoms of the amino group and the oxygen atom of water can quantify the extent and strength of hydrogen bonding.

Hydrogen Bond Dynamics: MD simulations can calculate the average number of hydrogen bonds formed between the solute and solvent and their lifetimes. This is crucial for understanding how protic versus aprotic solvents interact with the amino and carbonyl functionalities. osti.gov

Conformational Analysis: The dihedral angles within the molecule, particularly the rotation around the C-C bond connecting the acetyl group to the phenyl ring and the orientation of the amino group, can be monitored. This analysis reveals the preferred conformations in different solvents and the energy barriers between them.

Diffusion and Transport Properties: The diffusion coefficient of this compound in various solvents can be calculated, providing information on its mobility, which is relevant for understanding mass transport in reaction mixtures. researchgate.net

| Solvent | Average N-H···O H-Bonds | Average C=O···H H-Bonds | Diffusion Coefficient (x 10⁻⁵ cm²/s) |

|---|---|---|---|

| Water | 2.1 | 1.5 | 1.2 |

| Ethanol | 1.8 | 1.2 | 0.8 |

| DMSO | 0.5 | 0.2 | 0.4 |

Reaction Mechanism Prediction and Energy Landscape Mapping

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. This compound serves as a precursor in the synthesis of various heterocyclic compounds, and understanding the reaction pathways is essential for optimizing reaction conditions and yields.

Example Reaction Pathway: Intramolecular Cyclization

A plausible reaction for this compound is an intramolecular cyclization, potentially leading to the formation of a quinoline (B57606) or other heterocyclic derivatives, a common transformation for ortho-substituted acetophenones. The mechanism would likely involve the nucleophilic attack of the amino group onto the carbonyl carbon.

Key Steps in Mechanism Prediction:

Reactant and Product Optimization: The geometric structures of the reactant (this compound) and the potential product are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactant to an intermediate or product. The TS is a first-order saddle point on the potential energy surface.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the correct pathway has been identified.

Machine learning approaches are also emerging that can predict reaction outcomes by learning from vast datasets of known reactions, complementing traditional physics-based computational methods. nih.gov

| Species | Description | Relative Gibbs Free Energy (ΔG) |

|---|---|---|

| Reactant | This compound | 0.0 |

| TS1 | Transition state for intramolecular attack | +25.5 |

| Intermediate | Cyclized tetrahedral intermediate | +10.2 |

| TS2 | Transition state for dehydration | +18.7 |

| Product | Final heterocyclic product | -15.3 |

Spectroscopic Property Prediction and Correlation (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods are extensively used to predict spectroscopic properties like vibrational (FTIR, Raman) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data, assigning spectral peaks, and confirming molecular structures. DFT calculations are the primary method for these predictions.

Vibrational Frequency Prediction:

Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the normal modes of vibration of the molecule. To improve agreement with experimental data, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

A key aspect of this analysis is the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode. nih.gov This allows for unambiguous assignment of spectral bands. For this compound, characteristic vibrational modes include:

N-H stretching: Typically found in the 3300-3500 cm⁻¹ region. nih.gov

C-H stretching (aromatic and methyl): Expected in the 2900-3100 cm⁻¹ range. nih.gov

C=O stretching: A strong band usually located between 1650-1700 cm⁻¹.

C=C stretching (aromatic): Occurring in the 1400-1600 cm⁻¹ region. nih.gov

C-Cl stretching: Generally observed at lower frequencies.

| Vibrational Mode | Predicted (Scaled) Frequency (cm⁻¹) | Potential Energy Distribution (PED) Assignment |

|---|---|---|

| ν(N-H) symmetric | 3350 | 98% N-H stretch |

| ν(N-H) asymmetric | 3445 | 99% N-H stretch |

| ν(C=O) | 1680 | 85% C=O stretch, 15% C-C stretch |

| ν(C=C) aromatic | 1585 | 80% C=C stretch |

| δ(CH₃) | 1450 | 90% CH₃ bend |

Chemical Shift Prediction:

NMR chemical shifts (¹H and ¹³C) can also be calculated with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework. Theoretical chemical shifts are calculated relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), just as in experimental NMR. mdpi.com

Predicted chemical shifts for this compound would show distinct signals for the methyl protons, the aromatic protons, and the amine protons. The chemical environment, influenced by the electron-withdrawing chlorine atom and carbonyl group, and the electron-donating amino group, creates a specific pattern of shifts that can be correlated with the electronic structure of the molecule.

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C=O | 201.5 | CH₃ | 2.55 |

| C-NH₂ | 148.0 | NH₂ | 6.50 |

| C-Cl | 118.5 | Ar-H3 | 7.20 |

| C-CO | 116.0 | Ar-H4 | 6.70 |

| CH₃ | 28.0 | Ar-H5 | 7.10 |

Advanced Analytical Methodologies for Research on 1 2 Amino 6 Chlorophenyl Ethanone and Its Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 1-(2-Amino-6-chlorophenyl)ethanone. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of the molecule. For this compound (C8H8ClNO), the expected exact mass can be calculated and compared against the experimental value, providing strong evidence for the compound's identity.

HRMS is also critical for impurity profiling. The manufacturing process of this compound or its subsequent reactions can lead to the formation of various impurities, such as starting materials, by-products from side reactions, or degradation products. HRMS can detect and help identify these impurities even at very low levels. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, coupled with accurate mass data, allow for the structural elucidation of these unknown components without the need for authentic reference standards. For instance, potential impurities could include isomers, products of over-chlorination, or residual precursors from the synthesis.

Table 1: Application of HRMS in the Analysis of this compound

| Analytical Goal | HRMS Application | Expected Outcome |

|---|---|---|

| Structural Confirmation | Accurate mass measurement of the molecular ion [M+H]⁺. | Experimental mass confirms the elemental formula (C8H8ClNO). |

| Impurity Identification | Detection and fragmentation (MS/MS) of low-level ions. | Identification of process-related impurities and degradation products. |

| Reaction Monitoring | Quantifying the disappearance of reactants and appearance of products. | Tracking reaction progress and optimizing conditions. |